molecular formula C6H3Cl3O2 B14240832 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one CAS No. 591755-78-1

2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14240832
CAS No.: 591755-78-1
M. Wt: 213.4 g/mol
InChI Key: VNXUSXRZLSGWKW-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is a chlorinated organic compound with the molecular formula C6H3Cl3O2 It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one typically involves the chlorination of hydroxycyclohexadienone derivatives. One common method is the chlorination of 6-hydroxycyclohexa-2,4-dien-1-one using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can convert it to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one involves its interaction with cellular components. The compound can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxycyclohexa-2,4-dien-1-one: A non-chlorinated analog with similar structural features.

    2,4,6-Trichlorophenol: A chlorinated phenol with similar chlorine substitution but different functional groups.

    2,4,6-Trichloro-4-hydroxybenzaldehyde: Another chlorinated compound with a hydroxyl group and aldehyde functionality.

Uniqueness

2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

591755-78-1

Molecular Formula

C6H3Cl3O2

Molecular Weight

213.4 g/mol

IUPAC Name

2,4,6-trichloro-6-hydroxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C6H3Cl3O2/c7-3-1-4(8)5(10)6(9,11)2-3/h1-2,11H

InChI Key

VNXUSXRZLSGWKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C=C1Cl)(O)Cl)Cl

Origin of Product

United States

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